molecular formula C6H12N2O4S2.ClH<br>C6H13ClN2O4S2 B1316091 L-Cystine hydrochloride CAS No. 34760-60-6

L-Cystine hydrochloride

Cat. No.: B1316091
CAS No.: 34760-60-6
M. Wt: 276.8 g/mol
InChI Key: IOCJWNPYGRVHLN-UHFFFAOYSA-N
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Description

L-Cystine hydrochloride is a compound derived from the amino acid L-cysteine. It is a sulfur-containing amino acid that plays a crucial role in various biological processes. This compound is known for its ability to form disulfide bonds, which are essential for the stability and structure of proteins. This compound is highly soluble in water and has significant applications in the food, pharmaceutical, and cosmetic industries .

Mechanism of Action

Target of Action

L-Cystine hydrochloride primarily targets amino acid metabolism within the body . As a derivative of the amino acid cysteine, it plays a crucial role in the synthesis of proteins and other sulfur-containing compounds . It is also involved in redox reactions, contributing to the body’s antioxidant activity .

Mode of Action

This compound interacts with its targets through redox reactions . It can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Its antioxidant properties are typically expressed in the tripeptide glutathione .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the synthesis of glutathione , a critical antioxidant in the body . It also contributes to the synthesis of coenzyme A, biotin, and thiamine , all of which are essential for various metabolic processes . Furthermore, it is involved in the formation of disulfide bridges, which are crucial for protein folding and stabilization .

Pharmacokinetics

As an amino acid, it is generally well-absorbed and distributed throughout the body, participating in various metabolic processes .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity . It functions as a reducing agent and a nucleophile in redox reactions . It also has a high reactive capacity due to its thiol group, which is responsible for many of its biological functions .

Action Environment

Environmental factors can influence the action of this compound. For instance, in the context of fruit ripening, the application of this compound effectively delayed tomato fruit ripening, leading to the suppression of carotenoid and lycopene biosynthesis and chlorophyll degradation . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

L-Cystine hydrochloride is involved in several biochemical reactions, primarily due to its ability to form disulfide bonds. These bonds are essential for the stabilization of protein structures. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a role in the formation of glutathione, a critical antioxidant in cells. This compound also interacts with enzymes such as cysteine synthase and sulfocysteine synthase, which are involved in the biosynthesis of cysteine from inorganic sulfur sources .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the antioxidant capacity of cells by contributing to the synthesis of glutathione. This, in turn, helps in protecting cells from oxidative stress. Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in redox-sensitive pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms disulfide bonds with cysteine residues in proteins, thereby stabilizing their structure. This compound also acts as a precursor for the synthesis of glutathione, which is crucial for maintaining cellular redox balance. Furthermore, this compound can modulate enzyme activity by forming mixed disulfides with enzyme thiol groups, leading to either inhibition or activation of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to air and light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and maintaining redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance antioxidant capacity and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cystine hydrochloride can be synthesized through the chemical hydrolysis of proteins, typically extracted from keratin sources such as animal hair and feathers. This method involves the use of hydrochloric acid and results in the formation of L-cysteine, which is then oxidized to form L-cystine .

Industrial Production Methods

The industrial production of this compound often involves biotechnological approaches to avoid the environmental hazards associated with chemical hydrolysis. These methods include enzymatic biotransformation and fermentation using microorganisms such as Escherichia coli and Corynebacterium glutamicum. These processes are more environmentally friendly and can be optimized for higher yields .

Chemical Reactions Analysis

Types of Reactions

L-Cystine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cystine hydrochloride is unique due to its ability to form disulfide bonds, which are essential for protein stability and function. This property distinguishes it from other sulfur-containing amino acids like methionine and glutathione .

Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCJWNPYGRVHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904373
Record name L-Cystine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13059-63-7, 34760-60-6
Record name L-Cystine, radical ion(1+), dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13059-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cystine, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cystine, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cystine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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